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Cat. No.: B7440936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors represents a

promising therapeutic strategy for cancers with MTAP (methylthioadenosine phosphorylase)

deletion. Understanding the pharmacokinetic (PK) profiles of these emerging drug candidates

is crucial for optimizing their clinical development and therapeutic application. This guide

provides a comparative analysis of the publicly available pharmacokinetic data for two clinical-

stage MAT2A inhibitors: AG-270 and IDE397.

Key Pharmacokinetic Parameters
The following table summarizes the available human pharmacokinetic parameters for AG-270

and IDE397. It is important to note that direct cross-trial comparisons should be made with

caution due to potential differences in study design, patient populations, and analytical

methodologies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b7440936?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7440936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter AG-270 (NCT03435250) IDE397 (NCT04794699)

Maximum Plasma

Concentration (Cmax)

Dose-proportional increases

observed up to 200 mg daily.

Specific values not detailed in

publicly available literature.

Dose-proportional increases

observed from Cohort 1

through Cohort 5 in the Phase

1 trial. Specific values are not

yet publicly available.[1]

Time to Maximum Plasma

Concentration (Tmax)

Not explicitly reported in

publicly available literature.
Not publicly available.

Area Under the Curve (AUC)

Geometric mean AUC0-24,ss

ranged from 33,200 to 199,085

ngh/mL in once-daily dosing

cohorts (50 mg to 200 mg). At

200 mg twice daily, the

geometric mean AUC0-24,ss

was 254,616 ngh/mL.

Dose-proportional increases in

AUC were observed from

Cohort 1 through Cohort 5 in

the Phase 1 trial. Specific

values are not yet publicly

available.[1]

Half-life (t1/2)

Median half-life ranged from

16.1 to 38.4 hours across

different dose cohorts.

Not publicly available.

Dosing Regimen in Clinical

Trials

Once or twice daily oral

administration.[2]
Once daily oral administration.

Metabolism and Excretion

Details not extensively

reported in publicly available

literature.

Details not publicly available.

Note: "ss" denotes steady-state. Data for IDE397 is based on press releases and clinical trial

announcements, with specific quantitative values pending full publication.

Signaling Pathway and Experimental Workflow
To provide a clear understanding of the context of this research, the following diagrams

illustrate the MAT2A signaling pathway and a typical experimental workflow for a clinical

pharmacokinetic study.
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Figure 1: Simplified MAT2A signaling pathway in the context of MTAP-deleted cancers.
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Figure 2: Generalized experimental workflow for a clinical pharmacokinetic study.

Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive. However, based on the

available information and general guidelines for such studies, the key methodologies are

outlined below.

AG-270 (NCT03435250) Pharmacokinetic Study Design
The Phase 1 trial of AG-270 was an open-label, multicenter, dose-escalation and expansion

study in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[2]

Dosing: AG-270 was administered orally once or twice daily in 28-day cycles.[2]

Pharmacokinetic Sampling: Intensive pharmacokinetic and pharmacodynamic sampling was

conducted after the first dose and again after two weeks of treatment to assess steady-state

concentrations.

Bioanalytical Method: While the specific details of the bioanalytical method for AG-270

plasma concentration measurement are not fully disclosed in the primary publications, such

studies typically employ validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods. These methods are validated according to regulatory

guidelines (e.g., FDA guidance) to ensure accuracy, precision, selectivity, and stability.

IDE397 (NCT04794699) Pharmacokinetic Study Design
The Phase 1/2 trial of IDE397 is an open-label, multicenter, dose-escalation and expansion

study in adult participants with advanced solid tumors harboring MTAP deletion.

Dosing: IDE397 is administered orally once daily.

Pharmacokinetic Sampling: The study protocol includes the collection of plasma samples to

determine the pharmacokinetic profile of IDE397 and its metabolites following single and

multiple oral administrations. The sampling schedule is designed to adequately characterize

the absorption, distribution, metabolism, and excretion of the drug.
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Bioanalytical Method: Similar to the AG-270 study, the quantification of IDE397 in plasma

samples is expected to be performed using a validated LC-MS/MS method. The validation

would ensure the reliability of the data for pharmacokinetic analysis.

Discussion
The available data indicates that both AG-270 and IDE397 exhibit pharmacokinetic properties

that support their continued clinical development. Both compounds have shown dose-

proportional increases in exposure, a desirable characteristic for predictable dosing. AG-270

has a relatively long half-life, which may allow for once-daily dosing.

While specific quantitative pharmacokinetic data for IDE397 are not yet publicly available, the

announcements from IDEAYA Biosciences suggest a favorable profile that has led to the

selection of a recommended Phase 2 dose.

Further publications from the ongoing clinical trials are anticipated to provide a more complete

and detailed comparison of the pharmacokinetic profiles of these and other emerging MAT2A

inhibitors. This information will be critical for clinicians and researchers in selecting the most

appropriate therapeutic agents and dosing strategies for patients with MTAP-deleted cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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